molecular formula C17H12BrClN2O3 B4329580 7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

Cat. No.: B4329580
M. Wt: 407.6 g/mol
InChI Key: RRJWGAPJYDBKLG-UHFFFAOYSA-N
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Description

7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic aromatic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and an ethoxy group attached to an indole ring fused with an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the brominated indole with appropriate reagents such as hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate chlorophenyl boronic acids or stannanes.

    Ethoxylation: The ethoxy group is introduced through an alkylation reaction using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and materials science.

Mechanism of Action

The mechanism of action of 7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cellular proliferation, leading to anticancer effects. Detailed studies on its binding affinity, specificity, and effects on cellular processes are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3-(3-chlorophenyl)-9a-methoxy[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one: Similar structure with a methoxy group instead of an ethoxy group.

    7-bromo-3-(3-chlorophenyl)-9a-ethoxy[1,2,4]thiadiazolo[4,5-a]indol-9(9aH)-one: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    7-bromo-3-(3-chlorophenyl)-9a-ethoxy[1,2,4]triazolo[4,5-a]indol-9(9aH)-one: Similar structure with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-bromo-1-(3-chlorophenyl)-3a-ethoxy-[1,2,4]oxadiazolo[4,5-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O3/c1-2-23-17-15(22)13-9-11(18)6-7-14(13)21(17)16(20-24-17)10-4-3-5-12(19)8-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJWGAPJYDBKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC12C(=O)C3=C(N1C(=NO2)C4=CC(=CC=C4)Cl)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 2
7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 3
7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 4
7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 5
7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 6
7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

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